tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate
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Overview
Description
tert-Butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with a dichlorophenyl group and a tetrahydropyridinecarboxylate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester. In this case, 2,4-dichlorophenylhydrazine reacts with an appropriate β-keto ester under acidic or basic conditions to form the pyrazole ring.
Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction to introduce the tert-butyl group. This can be achieved using tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Cyclization: The final step involves the cyclization of the intermediate to form the tetrahydropyridine ring. This can be done using a suitable cyclizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dichlorophenyl group or the pyrazole ring, potentially yielding different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (solvent, temperature) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its pyrazole ring is a common motif in many bioactive molecules, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal research, the compound is investigated for its potential anti-inflammatory, analgesic, and anticancer properties. Its ability to interact with specific biological targets makes it a promising lead compound in drug discovery.
Industry
Industrially, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and the pyrazole ring are crucial for binding to these targets, which can modulate biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]pyridinecarboxylate: Similar structure but lacks the tetrahydro moiety.
tert-Butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridineacetate: Similar structure with an acetate group instead of a carboxylate.
Uniqueness
The uniqueness of tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyridine ring provides additional flexibility and potential for diverse interactions compared to similar compounds.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique characteristics
Properties
IUPAC Name |
tert-butyl 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O2/c1-19(2,3)26-18(25)24-8-6-12(7-9-24)16-11-17(23-22-16)14-5-4-13(20)10-15(14)21/h4-5,10-12H,6-9H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDQOQWSSFZSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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